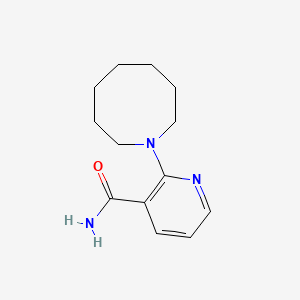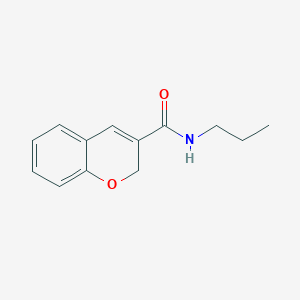
2-(Azocan-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azocan-1-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Scientific Research Applications
2-(Azocan-1-yl)pyridine-3-carboxamide has a variety of potential applications in scientific research. One of the most common uses of this compound is as a photoswitchable ligand for studying G protein-coupled receptors (GPCRs). By using light to switch the ligand on and off, researchers can investigate the role of GPCRs in a range of biological processes.
In addition to its use as a photoswitchable ligand, 2-(Azocan-1-yl)pyridine-3-carboxamide has also been studied for its potential applications in optogenetics. This field involves the use of light to control and manipulate biological processes, and 2-(Azocan-1-yl)pyridine-3-carboxamide has been found to be a promising tool for this purpose.
Mechanism of Action
The mechanism of action of 2-(Azocan-1-yl)pyridine-3-carboxamide involves its ability to bind to GPCRs and activate downstream signaling pathways. When the ligand is switched on by light, it binds to the receptor and triggers a series of biochemical events that ultimately lead to a physiological response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Azocan-1-yl)pyridine-3-carboxamide are dependent on the specific receptor it binds to and the downstream signaling pathways that are activated. Some of the effects that have been observed include changes in calcium signaling, alterations in neurotransmitter release, and modulation of ion channel activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments is its ability to be switched on and off with light. This allows researchers to precisely control the timing and duration of ligand activation, which is important for investigating the role of GPCRs in biological processes.
However, there are also some limitations to using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments. One of the main challenges is the need for specialized equipment and expertise to perform optogenetic experiments. Additionally, the compound may not be suitable for all types of GPCRs, which limits its applicability in certain research contexts.
Future Directions
There are many potential future directions for research involving 2-(Azocan-1-yl)pyridine-3-carboxamide. One area of interest is the development of new photoswitchable ligands that can be used to study additional GPCRs and biological processes. Additionally, researchers may explore the use of 2-(Azocan-1-yl)pyridine-3-carboxamide in combination with other optogenetic tools to investigate complex biological systems.
Conclusion:
In conclusion, 2-(Azocan-1-yl)pyridine-3-carboxamide is a valuable tool for investigating a range of biological processes. Its ability to be switched on and off with light makes it a powerful tool for studying GPCRs and other biological systems. While there are some limitations to its use, there are also many potential future directions for research involving this compound.
Synthesis Methods
The synthesis of 2-(Azocan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 1-azacyclohexane. This reaction produces 2-(Azocan-1-yl)pyridine-3-carboxaldehyde, which is then converted to the final product through a reaction with ammonia. This synthesis method has been well-established and is commonly used in scientific research.
properties
IUPAC Name |
2-(azocan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOINZPLCTNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)
